molecular formula C9H6BrNO2 B11756828 3-(Bromomethyl)-4-cyanobenzoic acid

3-(Bromomethyl)-4-cyanobenzoic acid

Cat. No.: B11756828
M. Wt: 240.05 g/mol
InChI Key: ROMFMBGMRKUSTQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-cyanobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromomethyl group and a cyano group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-cyanobenzoic acid typically involves the bromination of 4-cyanobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-cyanobenzoic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 4-aminobenzoic acid derivatives.

    Oxidation: Formation of 4-cyanobenzoic acid derivatives with additional carboxyl groups.

Scientific Research Applications

3-(Bromomethyl)-4-cyanobenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Biological Studies: Utilized in the study of biochemical pathways and molecular interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-cyanobenzoic acid depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.

    Reduction: The cyano group is reduced to an amine, which can participate in further chemical reactions.

    Oxidation: The bromomethyl group is oxidized to a carboxylic acid, altering the compound’s reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanobenzoic Acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Bromobenzoic Acid: Lacks the cyano group, resulting in different reactivity and applications.

    3-(Chloromethyl)-4-cyanobenzoic Acid: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

Uniqueness

3-(Bromomethyl)-4-cyanobenzoic acid is unique due to the presence of both bromomethyl and cyano groups, which provide a combination of reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and material science.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

3-(bromomethyl)-4-cyanobenzoic acid

InChI

InChI=1S/C9H6BrNO2/c10-4-8-3-6(9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13)

InChI Key

ROMFMBGMRKUSTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CBr)C#N

Origin of Product

United States

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